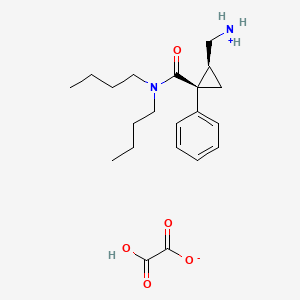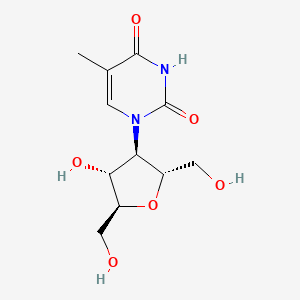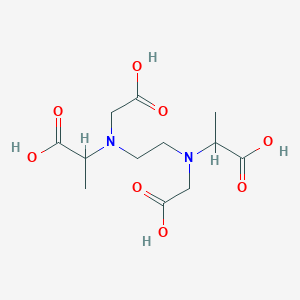
Diamminebis(cyano-C)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a coordination complex of palladium, featuring two ammine (NH3) ligands and two cyano (CN) ligands. It is typically a white solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol . Diamminebis(cyano-C)palladium is widely used in organic synthesis and catalysis due to its unique chemical properties .
Preparation Methods
The synthesis of diamminebis(cyano-C)palladium generally involves the reaction of palladium cyanide with ammonia in the presence of palladium hydroxide . The reaction conditions can be adjusted based on specific requirements, but a common method involves the following steps:
- Dissolving palladium cyanide in an aqueous ammonia solution.
- Adding palladium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and washing the resulting solid to obtain pure this compound .
Chemical Reactions Analysis
Diamminebis(cyano-C)palladium undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and ammine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: This compound can participate in redox reactions, where palladium can change its oxidation state.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving alkynes and aromatic compounds.
Scientific Research Applications
Diamminebis(cyano-C)palladium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diamminebis(cyano-C)palladium exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, often through oxidative addition and reductive elimination steps . The cyano and ammine ligands can stabilize the palladium center, allowing it to participate in various catalytic cycles .
Comparison with Similar Compounds
Diamminebis(cyano-C)palladium can be compared with other palladium complexes, such as:
Palladium(II) chloride (PdCl2): Commonly used in catalysis, but lacks the cyano and ammine ligands that provide unique reactivity to this compound.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): A widely used catalyst in organic synthesis, but differs in its ligand environment and oxidation state.
Palladium acetate (Pd(OAc)2): Another palladium(II) complex used in catalysis, but with acetate ligands instead of cyano and ammine ligands.
These comparisons highlight the unique ligand environment of this compound, which imparts distinct reactivity and stability characteristics .
Properties
CAS No. |
15020-94-7 |
|---|---|
Molecular Formula |
C2H6N4Pd |
Molecular Weight |
192.52 g/mol |
IUPAC Name |
azane;palladium(2+);dicyanide |
InChI |
InChI=1S/2CN.2H3N.Pd/c2*1-2;;;/h;;2*1H3;/q2*-1;;;+2 |
InChI Key |
MDLIYGULJJWUGI-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.N.N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)





